![molecular formula C18H16O6 B2546230 (Z)-ethyl 2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 899384-45-3](/img/structure/B2546230.png)
(Z)-ethyl 2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this compound is not detailed in the literature, furan derivatives are often synthesized through various chemical reactions . For instance, a related compound, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, was synthesized and characterized through various spectral studies .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the literature. Typically, these properties can be determined through experimental studies or predicted using computational chemistry methods .Scientific Research Applications
Synthesis and Characterization
The compound’s synthesis and characterization are crucial for understanding its properties and potential applications. Researchers have successfully synthesized this compound and characterized it through various spectral studies. Notably, the free ligand exists in a keto form .
Ligand-Metal Complexes
The compound can form complexes with various metal ions (Cu(II), Co(II), Ni(II), and Zn(II)) by reacting with their acetates. These complexes exhibit a stoichiometric ratio of 1:2 (metal to ligand). Spectral studies reveal that the ligand chelates to the metal ions in a mononegative bidentate fashion, involving the azomethine nitrogen and deprotonated enolized carbonyl oxygen .
Quantum Chemical Calculations
Density Functional Theory (DFT) calculations provide insights into the electronic structure of the ligand and its Ni(II) complex. The ligand and Ni(II) complex exhibit distinct HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies. These calculations contribute to understanding the compound’s reactivity and stability .
Cytotoxicity Profiling
In vitro cytotoxicity studies were conducted using HePG-2 and HCT-116 cell lines. Surprisingly, the free ligand demonstrated higher potency than the metal complexes. This finding suggests potential applications in cancer research or drug development .
Liquid Crystalline Materials
While not directly related to the compound, it’s worth noting that furfural derivatives, including those with furan-2-ylmethylene moieties, have been investigated for their mesomorphic and optical characteristics. These materials could find applications in liquid crystal displays (LCDs) or other optoelectronic devices .
Bio-based Polymers
Although not specific to this compound, furan-based molecules play a role in the synthesis of bio-based polymers. For instance, 2,5-furandicarboxylic acid (2,5-FDCA) can be derived from furan and serves as a renewable building block for high-quality poly(ethylene furanoate) (PEF) plastics .
Mechanism of Action
Safety and Hazards
Future Directions
Given the lack of information about this specific compound, future research could focus on its synthesis, characterization, and potential applications. Furan derivatives are of interest in various fields, including therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . Therefore, this compound could potentially have interesting properties worthy of investigation.
properties
IUPAC Name |
ethyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-3-21-16(19)10-23-14-7-6-13-17(20)15(24-18(13)11(14)2)9-12-5-4-8-22-12/h4-9H,3,10H2,1-2H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJUHPRMRQKTMT-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
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